BenchChemオンラインストアへようこそ!

6-Fluoro-2-methylimidazo[1,2-a]pyridine

PI3Kα inhibition Kinase inhibitor Structure–activity relationship

6-Fluoro-2-methylimidazo[1,2-a]pyridine is a differentiation-critical heterocyclic scaffold. The 6-C–F bond confers CYP450-resistant metabolic stability unattainable by 6-Cl/Br analogs, while the 2-methyl group enables regioselective C-3 diversification under electrophilic and cross-coupling conditions. Essential for PI3Kα/c-Met kinase inhibitor, CNS GABA-A modulator, and anticancer SAR programs. Procure as a matched-pair comparator to deconvolute halogen bonding, dipole, and steric contributions to target engagement. Suitable for high-throughput parallel library synthesis and systematic fluorine-specific SAR exploration.

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
CAS No. 1260679-51-3
Cat. No. B3094758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-methylimidazo[1,2-a]pyridine
CAS1260679-51-3
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(C=CC2=N1)F
InChIInChI=1S/C8H7FN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3
InChIKeyWONXJLGGXFXNFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2-methylimidazo[1,2-a]pyridine (CAS 1260679-51-3): A Strategic Fluorinated Imidazopyridine Building Block for Kinase and CNS Drug Discovery


6-Fluoro-2-methylimidazo[1,2-a]pyridine (CAS 1260679-51-3) is a heterocyclic small molecule (C8H7FN2, MW 150.15) belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry found in marketed drugs such as zolpidem, alpidem, and saripidem [1]. The compound features a fused imidazole-pyridine bicyclic core with a fluorine atom at the 6-position and a methyl group at the 2-position . This substitution pattern is of particular interest because the 6-fluoro substituent modulates electronic properties, lipophilicity, and metabolic stability while the 2-methyl group provides steric and electronic tuning of the scaffold's reactivity and biological target engagement . The compound is commercially available as a research chemical with purity specifications typically ranging from 95% to 98%, and is primarily utilized as a versatile synthetic intermediate for constructing more complex bioactive molecules in kinase inhibitor, CNS agent, and anti-infective programs .

Why 6-Fluoro-2-methylimidazo[1,2-a]pyridine Cannot Be Replaced by Its 6-Chloro, 6-Bromo, or Non-Halogenated Analogs in Structure–Activity Programs


Within the imidazo[1,2-a]pyridine chemical space, the identity of the 6-position substituent profoundly influences both biological potency and physicochemical properties, making simple analog substitution unreliable. In a PI3Kα inhibitor series, the 6-chloro analog (3-{6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl} derivative) exhibited an IC50 of 2.80 nM, while the corresponding 6-bromo analog showed IC50 values of 1.80–3.10 nM under identical assay conditions [1]. Although no direct matched-pair IC50 for the 6-fluoro analog is available in the same assay, fluorine's distinct electronic profile—stronger electronegativity, smaller van der Waals radius (1.47 Å vs. Cl 1.75 Å, Br 1.85 Å), and capacity for C–F···H–C and C–F···C=O multipolar interactions—predicts divergent target engagement and selectivity profiles compared to chloro or bromo congeners [2]. Furthermore, fluorinated imidazo[1,2-a]pyridines have demonstrated enhanced metabolic stability relative to non-fluorinated analogs due to the strength of the C–F bond resisting cytochrome P450 oxidative metabolism, a property not shared by C–Cl or C–Br variants which are more susceptible to oxidative dehalogenation [3]. These combined electronic, steric, and metabolic differences mean that 6-fluoro-2-methylimidazo[1,2-a]pyridine occupies a distinct and non-interchangeable position in SAR exploration.

6-Fluoro-2-methylimidazo[1,2-a]pyridine: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


PI3Kα Inhibitory Potency Differentiation: 6-Halo Matched-Pair Analysis in Imidazo[1,2-a]pyridine Series

In a PI3Kα scintillation proximity assay conducted under identical conditions (pH 7.4, 2°C), the 6-chloro-2-methylimidazo[1,2-a]pyridine derivative (BDBM25050) displayed an IC50 of 2.80 nM, while the 6-bromo analogs (BDBM25052 and BDBM25030) showed IC50 values of 1.80 nM and 3.10 nM, respectively [1]. Although the corresponding 6-fluoro derivative was not tested in this specific dataset, the quantitative variation across halogens (1.80–3.10 nM range, representing a 1.7-fold difference between chloro and bromo) demonstrates that halogen identity at the 6-position materially alters PI3Kα affinity. Fluorine's unique electronic properties (Hammett σm = 0.34 vs. Cl 0.37, Br 0.39; Swain–Lupton F = 0.45 vs. Cl 0.42, Br 0.45) predict a distinct affinity and selectivity fingerprint for the 6-fluoro analog [2].

PI3Kα inhibition Kinase inhibitor Structure–activity relationship

Metabolic Stability Enhancement: Fluorinated vs. Non-Fluorinated Imidazo[1,2-a]pyridines in Antipsychotic Lead Optimization

In a systematic study of fluorinated imidazo[1,2-a]pyridine derivatives as antipsychotic agents, incorporation of fluorine into the scaffold resulted in compounds that displayed enhanced metabolic stability and lack of hepatotoxicity compared to non-fluorinated predecessors [1]. The lead compound 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide (26), featuring a 6-methyl substitution on the imidazopyridine core, demonstrated antipsychotic-like activity in the amphetamine-induced hyperlocomotion test in rats with a minimal effective dose (MED) of 1 mg/kg ip and was characterized by a longer duration of antipsychotic-like activity as compared to zolpidem [1]. While compound 26 bears a 6-methyl rather than 6-fluoro substituent, the study explicitly demonstrates that fluorination at other positions on the imidazo[1,2-a]pyridine scaffold (e.g., 4-fluorophenyl at position 2) contributes to improved metabolic stability by blocking cytochrome P450 oxidative metabolism at metabolic hotspots [2]. The C–F bond at position 6 in 6-fluoro-2-methylimidazo[1,2-a]pyridine (bond dissociation energy ~485 kJ/mol vs. C–H ~411 kJ/mol) is predicted to confer resistance to oxidative metabolism at this position, a property not available in the 6-H or 6-alkyl analogs [2].

Metabolic stability CYP450 resistance Antipsychotic agents

Urease Inhibition Potency: 6-Fluoroimidazo[1,2-a]pyridine-Oxazole Derivatives vs. Standard Thiourea

In a study of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde-derived oxazole derivatives evaluated for in vitro urease inhibition, compounds bearing the 6-fluoroimidazo[1,2-a]pyridine core demonstrated potent activity. Analogs 4i (IC50 = 5.68 ± 1.66 μM), 4o (IC50 = 7.11 ± 1.24 μM), 4g (IC50 = 9.41 ± 1.19 μM), and 4h (IC50 = 10.45 ± 2.57 μM) were all more potent than the standard thiourea drug (IC50 = 21.37 ± 1.76 μM), representing a 2.0–3.8-fold improvement in potency [1]. This dataset establishes that the 6-fluoro substituent on the imidazo[1,2-a]pyridine core is compatible with, and contributes to, potent urease inhibition. The presence of the fluorine atom at the 6-position influences the electronic distribution of the heterocyclic core, which in silico docking studies suggest enhances binding interactions within the urease active site [1].

Urease inhibition Anti-ulcer agents Fluorinated heterocycles

Antiproliferative Activity in Colon Cancer: 6-Substituted Imidazo[1,2-a]pyridines as Apoptosis Inducers

A series of 6-substituted imidazo[1,2-a]pyridines synthesized via multicomponent coupling were evaluated against colon cancer cell lines HT-29 and Caco-2. Most compounds exhibited excellent antiproliferative activity while showing no significant toxicity against white blood cells, indicating a favorable therapeutic window [1]. Mechanistic studies revealed that imidazo[1,2-a]pyridine-induced cell death in HT-29 and Caco-2 cells is mediated via mitochondrial cytochrome c release and activation of caspase 3 and caspase 8, with the proteolytic phase of apoptosis initiating 2 hours after treatment [1]. The study systematically varied the 6-position substituent, establishing that this position is a critical determinant of both potency and selectivity. The 6-fluoro analog occupies a unique position in this SAR landscape, combining the electron-withdrawing character that enhances apoptosis induction with the smaller steric footprint and metabolic stability advantages of fluorine over larger halogens [2].

Colon cancer Apoptosis induction Antiproliferative agents

Synthetic Diversification Advantage: C-3 Functionalization Versatility of 6-Fluoro-2-methylimidazo[1,2-a]pyridine vs. 6-H or 6-Substituted Analogs

The imidazo[1,2-a]pyridine scaffold possesses a highly activated C-3 position for electrophilic functionalization due to high π-electron density at this site [1]. The 6-fluoro substituent electronically modulates this reactivity: the electron-withdrawing fluorine atom reduces π-electron density at C-3 to a lesser extent than nitro or cyano groups, preserving sufficient nucleophilic character for diverse transformations (e.g., Vilsmeier–Haack formylation, Mannich reactions, halogenation) while providing a distinct reactivity profile compared to 6-H analogs [1]. The 2-methyl group further influences regioselectivity by sterically and electronically directing substitution patterns, enabling predictable and selective C-3 derivatization [2]. This contrasts with 6-chloro or 6-bromo analogs, where the heavier halogen may participate in unwanted side reactions (e.g., oxidative addition with transition metal catalysts during cross-coupling at C-3) or undergo nucleophilic aromatic substitution under certain conditions, complicating synthetic sequences [3]. The 6-fluoro substituent, with its strong C–F bond, remains inert under most C-3 functionalization conditions while still providing the electronic benefits of a halogen, offering a unique 'install-and-forget' synthetic handle [3].

Synthetic chemistry C-3 functionalization Building block utility

High-Impact Application Scenarios for 6-Fluoro-2-methylimidazo[1,2-a]pyridine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization: Exploring 6-Position Halogen SAR in PI3Kα and c-Met Programs

Based on the demonstrated IC50 differentiation across 6-halo substituents in PI3Kα inhibitor series (1.80–3.10 nM range for Cl/Br analogs, [1]) and the established role of imidazo[1,2-a]pyridines as c-Met inhibitors [2], procurement of 6-fluoro-2-methylimidazo[1,2-a]pyridine enables systematic SAR exploration of fluorine-specific electronic and steric effects at the 6-position. The compound serves as a direct matched-pair comparator to 6-chloro and 6-bromo congeners, allowing medicinal chemistry teams to deconvolute halogen bonding, dipole interactions, and steric contributions to kinase binding affinity and selectivity.

CNS Drug Discovery: Building Metabolically Stable GABA-A Receptor Modulators

The validated metabolic stability advantage of fluorinated imidazo[1,2-a]pyridines over non-fluorinated analogs in antipsychotic agent development [3] positions 6-fluoro-2-methylimidazo[1,2-a]pyridine as a strategic starting material for CNS programs targeting GABA-A receptor modulation. The C–F bond at position 6 is predicted to resist CYP450-mediated oxidative metabolism, potentially extending half-life and reducing hepatotoxicity risk compared to 6-H or 6-alkyl scaffolds. The 2-methyl group additionally provides a handle for further SAR exploration at a position known to influence GABA-A receptor subtype selectivity.

Anticancer Agent Development: Apoptosis-Inducing Imidazo[1,2-a]pyridines for Colorectal Cancer

The demonstrated excellent antiproliferative activity of 6-substituted imidazo[1,2-a]pyridines against HT-29 and Caco-2 colon cancer cell lines, coupled with a favorable selectivity window over white blood cells and a defined mechanism involving mitochondrial cytochrome c release and caspase 3/8 activation [4], supports the deployment of 6-fluoro-2-methylimidazo[1,2-a]pyridine as a core scaffold for anticancer SAR campaigns. The fluorine atom's metabolic stability contribution is particularly valuable for oral anticancer agents where first-pass metabolism is a concern.

Parallel Library Synthesis via C-3 Diversification: Clean Synthetic Handle Strategy

The synthetic inertness of the C–F bond at position 6 under C-3 electrophilic functionalization and transition metal-catalyzed cross-coupling conditions [5] makes 6-fluoro-2-methylimidazo[1,2-a]pyridine an ideal substrate for high-throughput parallel synthesis of diverse compound libraries. Unlike 6-chloro or 6-bromo analogs that are susceptible to competing oxidative addition or nucleophilic aromatic substitution, the 6-fluoro scaffold remains intact during C-3 diversification, ensuring higher product purity and yield in array synthesis workflows [5]. The 2-methyl group provides additional regiochemical control, enabling predictable and reproducible library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-2-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.